5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Description
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that incorporates both pyrazole and oxadiazole moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Properties
IUPAC Name |
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O/c1-11-3-2-4-13(9-11)17-20-18(24-23-17)16-10-15(21-22-16)12-5-7-14(19)8-6-12/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIWVABDEDKOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a pyrazole intermediate through a one-pot three-component reaction under microwave irradiation. This intermediate can then undergo oxidative aromatization to form the desired pyrazole structure .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of conventional heating or microwave irradiation to facilitate the cyclization and aromatization processes .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at positions 2 and 5 due to electron-deficient nitrogen atoms. Common nucleophiles include amines, thiols, and alkoxides:
Example : Reaction with morpholine under alkaline conditions yields a morpholine-substituted derivative, enhancing solubility for pharmacological studies .
Ring-Opening Reactions
The oxadiazole ring can undergo acid- or base-catalyzed ring opening, forming intermediates for further functionalization:
-
Base-Mediated Cleavage :
NaOH (2M) in ethanol cleaves the ring to form pyrazole-carboxylic acid derivatives .
Electrophilic Aromatic Substitution
The fluorophenyl and methylphenyl groups participate in electrophilic substitutions:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro group introduced at para position | |
| Halogenation | Cl₂/FeCl₃, 40°C | Chlorination at pyrazole C-3 |
Note : Nitration of the 4-fluorophenyl group requires careful temperature control to avoid ring decomposition .
Cycloaddition Reactions
The oxadiazole moiety participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles:
5.1. Reduction of Nitro Groups
Nitro derivatives (from nitration) are reduced to amines using H₂/Pd-C or SnCl₂/HCl:
at 50 psi H₂, 25°C .
5.2. Oxidation of Methyl Groups
The 3-methylphenyl substituent undergoes oxidation with KMnO₄/H₂SO₄ to form a carboxylic acid.
Biological Interactions
While not traditional "reactions," pharmacological activity involves non-covalent interactions:
-
Enzyme Inhibition : Binds to thymidine phosphorylase via hydrogen bonding with the oxadiazole ring .
-
DNA Intercalation : Pyrazole-fluorophenyl moiety intercalates DNA, observed in cytotoxicity assays .
Stability Under Environmental Conditions
| Condition | Effect | Source |
|---|---|---|
| UV Light (254 nm) | Gradual decomposition over 72 h | |
| pH 2–9 (aqueous buffer) | Stable for 24 h at 25°C | |
| High humidity (>80% RH) | Hygroscopic degradation |
Synthetic Modifications for Drug Development
Key derivatives and their bioactivity:
This compound’s reactivity is central to its applications in medicinal chemistry, particularly in developing targeted therapies with optimized pharmacokinetic profiles. Experimental protocols and conditions must be rigorously controlled to balance reactivity and stability .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been evaluated for their cytotoxic effects against various cancer cell lines, including glioblastoma. In vitro studies demonstrate that certain oxadiazole derivatives induce apoptosis in cancer cells by damaging DNA, thereby inhibiting cell proliferation and promoting cell death .
Antimicrobial Properties
The pyrazole and oxadiazole frameworks are known for their antimicrobial activities. Compounds derived from these structures have shown effectiveness against a range of bacterial and fungal pathogens. The incorporation of the 4-fluorophenyl group enhances the bioactivity of these compounds, making them promising candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Some compounds demonstrate the ability to inhibit key inflammatory mediators, such as cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammatory processes. This suggests that 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole could serve as a lead compound for developing anti-inflammatory drugs .
Synthesis and Structural Insights
The synthesis of 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized through the reaction of appropriate hydrazones with acid chlorides or isocyanates under controlled conditions .
Table 1: Synthetic Routes for 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Hydrazone + Acid Chloride | Intermediate A |
| 2 | Intermediate A + Isocyanate | 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer efficacy of oxadiazole derivatives, compounds similar to 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole were tested against various cancer cell lines. Results indicated a dose-dependent response with significant cytotoxic effects observed in glioblastoma cells compared to control groups .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of pyrazole derivatives showed that compounds with structural similarities to the target compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom was noted to enhance the overall antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. For instance, it may bind to specific proteins, altering their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole with similar biological activities.
1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl) ethanone: A compound with a similar structure but different substituents, leading to varied biological properties.
Uniqueness
What sets 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole apart is its specific combination of pyrazole and oxadiazole rings, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in medicinal chemistry .
Biological Activity
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological properties, particularly its anticancer potential and mechanisms of action.
Chemical Structure and Synthesis
The compound belongs to the oxadiazole family, specifically characterized by the presence of a pyrazole moiety. The synthesis typically involves the condensation of appropriate hydrazones with oxadiazole precursors. For instance, one method includes refluxing a methanolic solution of 3-(3-(4-fluorophenyl)-1-isopropylindolin-2-yl)acrylaldehyde with 3-hydrazonoeindolin-2-one in the presence of hydrochloric acid .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds exhibit various mechanisms of action against cancer cells:
- Inhibition of Enzymes : The oxadiazole scaffold can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical for cancer cell proliferation. For example, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines like MCF-7 and A549 .
- Induction of Apoptosis : Some studies indicate that these compounds can increase p53 expression and activate caspase pathways in cancer cells, leading to apoptosis. For instance, certain derivatives demonstrated similar cytotoxic effects to established drugs like Tamoxifen .
Mechanistic Studies
Molecular docking studies have provided insights into the binding interactions between 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole and target proteins. The compound's aromatic rings facilitate strong hydrophobic interactions with amino acid residues in target receptors, enhancing its bioactivity .
In Vitro Studies
A series of in vitro evaluations have been conducted to assess the cytotoxic effects of this compound:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole | MCF-7 | 15.63 | Apoptosis via p53 activation |
| Other Oxadiazole Derivatives | A549 | 0.12 - 2.78 | HDAC inhibition |
These findings suggest that modifications to the oxadiazole core can significantly enhance anticancer activity .
In Vivo Studies
Further research is needed to evaluate the in vivo efficacy and safety profiles of this compound. Preliminary studies indicate promising results in animal models; however, comprehensive toxicological assessments are essential before clinical application.
Q & A
Q. What synthetic methodologies are optimal for preparing 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole?
The synthesis typically involves cyclization reactions. A common approach includes:
- Step 1 : Formation of an amidoxime intermediate from a nitrile precursor (e.g., 3-(3-methylphenyl)propanenitrile) via hydroxylamine treatment.
- Step 2 : Cyclization using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring .
- Step 3 : Coupling with a pre-synthesized 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid derivative via Suzuki-Miyaura cross-coupling or nucleophilic substitution. Key Considerations :
- Optimize reaction temperature (80–120°C) and solvent (e.g., toluene or DMF) for yield (>60%) and purity (>95%) .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
Q. How is the molecular structure of this compound validated?
Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm; pyrazole protons at δ 6.5–7.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak (expected m/z: ~348.11 g/mol) .
- X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles between oxadiazole, pyrazole, and aryl rings .
Q. What preliminary biological screening assays are recommended?
Screen for bioactivity using:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in SAR studies?
Key modifications and their effects:
| Substituent | Modification | Observed Impact |
|---|---|---|
| 4-Fluorophenyl | Replace with 4-Cl or 4-CF₃ | Increased lipophilicity and antimicrobial potency . |
| 3-Methylphenyl | Replace with 4-ethyl or 4-methoxy | Alters π-π stacking in enzyme binding pockets . |
| Pyrazole NH | Substitute with methyl or acetyl | Reduces H-bond donor capacity, lowering COX-2 affinity . |
| Methodology : Synthesize derivatives, test in dose-response assays, and correlate with computational docking (e.g., AutoDock Vina) . |
Q. How can computational methods resolve contradictions in experimental data?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity discrepancies between substituents .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions to explain variances in IC₅₀ values (e.g., oxadiazole vs. triazole analogs) .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and electrostatic potential .
Q. What strategies address low solubility in pharmacological assays?
- Formulation Optimization : Use co-solvents (DMSO:PBS mixtures) or nanoemulsion carriers .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility .
- Cocrystallization : Co-crystallize with pharmaceutically acceptable coformers (e.g., succinic acid) .
Data Contradictions and Resolution
Q. Why do substituent positions yield conflicting bioactivity data?
- Case Study : A 3-methylphenyl group at the oxadiazole 3-position shows higher anticancer activity than 4-methylphenyl in MCF-7 cells but lower activity in HeLa cells .
- Resolution : Perform transcriptomic profiling of cell lines to identify target gene expression differences (e.g., p53 status) influencing compound efficacy .
Methodological Best Practices
Q. How to validate synthetic reproducibility across labs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
